molecular formula C17H26N2O B294897 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

カタログ番号: B294897
分子量: 274.4 g/mol
InChIキー: PVBGPYWUURQFGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, and ultimately results in decreased proliferation and survival of B-cells.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical models of CLL and MCL. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

実験室実験の利点と制限

One of the major advantages of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is its potency and selectivity for BTK. This compound has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib, in preclinical models of CLL and MCL. However, this compound has some limitations for lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which can limit its efficacy.

将来の方向性

There are several future directions for the development of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide. One direction is to improve the pharmacokinetic properties of this compound, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to investigate the potential of this compound in combination with other anticancer agents, such as venetoclax and rituximab, to enhance its antitumor activity. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

合成法

The synthesis of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide involves several steps. First, 4-tert-butylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(pyrrolidin-1-yl)ethanamine to give this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

科学的研究の応用

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of CLL and MCL. This compound has also been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab.

特性

分子式

C17H26N2O

分子量

274.4 g/mol

IUPAC名

4-tert-butyl-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C17H26N2O/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-13-19-11-4-5-12-19/h6-9H,4-5,10-13H2,1-3H3,(H,18,20)

InChIキー

PVBGPYWUURQFGT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。